2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976848
InChI: InChI=1S/C19H14Cl2N2O3/c1-26-18-5-3-2-4-14(18)16-8-9-19(25)23(22-16)11-17(24)13-7-6-12(20)10-15(13)21/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C19H14Cl2N2O3
Molecular Weight: 389.2 g/mol

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC14976848

Molecular Formula: C19H14Cl2N2O3

Molecular Weight: 389.2 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone -

Specification

Molecular Formula C19H14Cl2N2O3
Molecular Weight 389.2 g/mol
IUPAC Name 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H14Cl2N2O3/c1-26-18-5-3-2-4-14(18)16-8-9-19(25)23(22-16)11-17(24)13-7-6-12(20)10-15(13)21/h2-10H,11H2,1H3
Standard InChI Key JIIYFCKPNDFANW-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone is a synthetic compound that belongs to the class of pyridazinones. This compound is characterized by its complex structure, which includes a pyridazine ring, a dichlorophenyl group, and a methoxyphenyl substituent. The molecular formula for this compound is C18H16Cl2N2O3, and it has a molecular weight of approximately 371.24 g/mol.

Synthesis of the Compound

The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone typically involves the reaction of appropriate starting materials through multi-step organic synthesis techniques. The general synthetic route may include:

  • Formation of the Pyridazine Ring: The initial step often involves the cyclization of hydrazones or similar precursors to form the pyridazine core.

  • Substitution Reactions: The introduction of the dichlorophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

  • Final Functionalization: The final steps may involve the introduction of the oxoethyl group at the desired position on the pyridazine ring.

Biological Activity and Applications

Research has indicated that compounds similar to 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(2-methoxyphenyl)-3(2H)-pyridazinone exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

  • Anti-inflammatory Effects: Certain studies suggest potential applications in reducing inflammation.

  • Anticancer Activity: Preliminary research indicates that modifications to the pyridazinone structure can lead to compounds with cytotoxic effects against cancer cell lines.

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